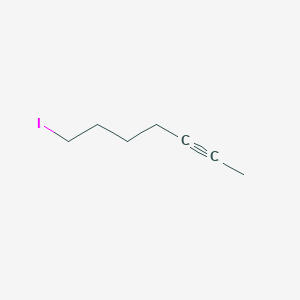
Beryllium--titanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–titanium (1/1) is a compound consisting of equal parts beryllium and titanium. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. The molecular formula for this compound is BeTi, and it has a molecular weight of approximately 56.88 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beryllium–titanium (1/1) typically involves high-temperature processes. One common method is vacuum arc melting, where beryllium and titanium are melted together under vacuum conditions to ensure purity and uniformity . Another method involves the reduction of titanium tetrachloride (TiCl₄) with beryllium at high temperatures .
Industrial Production Methods: Industrial production of beryllium–titanium (1/1) often involves the use of vacuum induction melting. This process allows for the precise control of temperature and composition, resulting in a high-purity product. The molten alloy is then cast into ingots or other desired shapes for further processing .
Análisis De Reacciones Químicas
Types of Reactions: Beryllium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, it forms a protective oxide layer that enhances its corrosion resistance .
Common Reagents and Conditions: Common reagents used in reactions with beryllium–titanium (1/1) include acids such as hydrochloric acid and sulfuric acid. These reactions typically occur under controlled conditions to prevent excessive corrosion or degradation of the compound .
Major Products Formed: The major products formed from reactions involving beryllium–titanium (1/1) include beryllium oxide (BeO) and titanium dioxide (TiO₂). These oxides contribute to the compound’s high thermal stability and resistance to corrosion .
Aplicaciones Científicas De Investigación
Beryllium–titanium (1/1) has a wide range of applications in scientific research and industry. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology and medicine, it is utilized in the development of medical implants and devices, thanks to its biocompatibility and strength . The compound is also employed in the aerospace industry for the production of lightweight, high-strength components .
Mecanismo De Acción
The mechanism by which beryllium–titanium (1/1) exerts its effects involves the formation of a stable oxide layer on its surface. This layer protects the underlying material from corrosion and degradation. The compound’s molecular structure allows it to interact with various cellular components, making it useful in medical applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to beryllium–titanium (1/1) include other beryllium and titanium alloys, such as beryllium-aluminum and titanium-aluminum alloys . These compounds share some properties, such as high strength and low density, but differ in their specific applications and performance characteristics.
Uniqueness: What sets beryllium–titanium (1/1) apart from other similar compounds is its exceptional thermal stability and resistance to corrosion. These properties make it particularly valuable in high-temperature and corrosive environments, such as aerospace and chemical processing industries .
Propiedades
Número CAS |
66273-53-8 |
|---|---|
Fórmula molecular |
BeTi |
Peso molecular |
56.879 g/mol |
Nombre IUPAC |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
Clave InChI |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



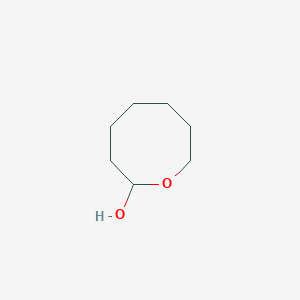
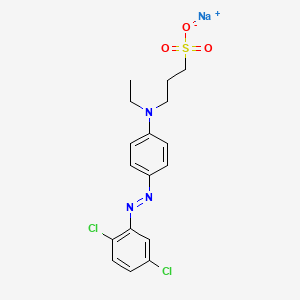
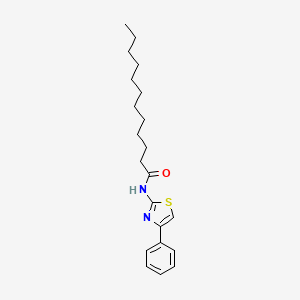
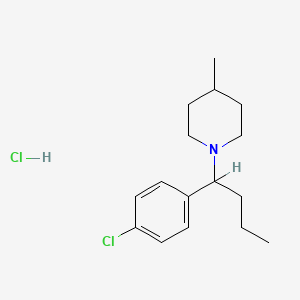

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
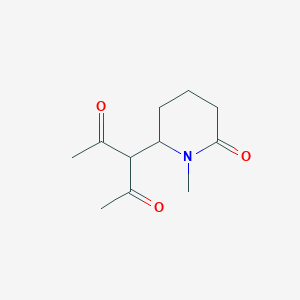

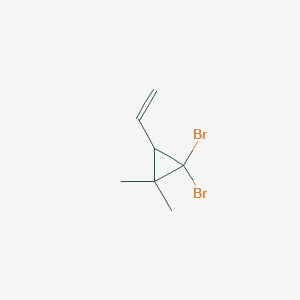
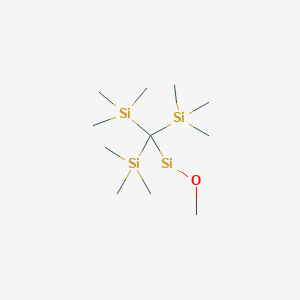
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

